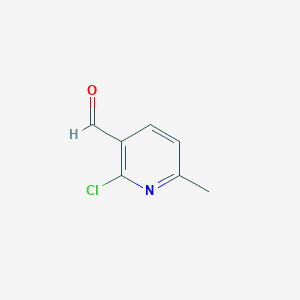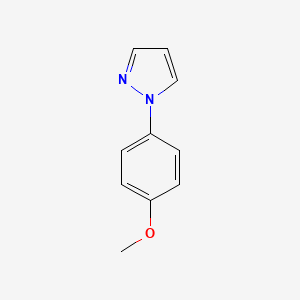
1-(4-甲氧基苯基)-1H-吡唑
概述
描述
1-(4-Methoxyphenyl)-1H-pyrazole, also known as 4-MPP, is a heterocyclic compound composed of a pyrazole ring and a methoxyphenyl substituent. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. 4-MPP is a small molecule that can be easily synthesized and has been used in various scientific research studies.
科学研究应用
1. Probing Tool for SOCE Assays
- Application Summary: The compound “1- {β- [3- (4-Methoxy-phenyl)Propoxy]-4-methoxyphenethyl}-1H-Imidazole Hydrochloride”, also known as SKF-96365, is used as a probing tool for Store-Operated Calcium Entry (SOCE) assays. SOCE is a major pathway for calcium signaling in cells, which is crucial for cell proliferation, differentiation, apoptosis, and gene expression .
- Methods of Application: The compound was synthesized in four steps with an overall yield of 9%. The structure of the compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
- Results: The compound inhibited thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner. It also prevented the development of tumor metastasis in a mouse model of breast cancer .
2. Inhibition of Linoleate Oxygenase Activity of ALOX15
- Application Summary: Substituted 5- (4-Methoxyphenyl)-1H-indoles and 5- (4-Methoxyphenyl)-1H-imidazoles, including “1-(4-Methoxyphenyl)-1H-pyrazole”, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme. This enzyme plays a variable role in different cancer and inflammation models .
- Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
3. Synthesis of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Application Summary: The compound “1-(4-Methoxyphenyl)-1H-pyrazole” is used in the synthesis of "3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde" .
- Methods of Application: The method involved the reaction of “1-(4-Methoxyphenyl)-1H-pyrazole” and 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid .
- Results: The results of this synthesis were not provided in the source .
4. Asymmetric Oxidation of 1-(4-methoxyphenyl) Ethanol
- Application Summary: Enantiopure (S)-1-(4-methoxyphenyl) ethanol {(S)-MOPE} can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .
- Methods of Application: The biocatalytic resolution of racemic MOPE through asymmetric oxidation in the biphasic system has remained largely unexplored .
- Results: The biocatalytic asymmetric oxidation of MOPE with Acetobacter sp. CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantioselectivity, and the reaction efficiency was further enhanced by adding [ChCl][Gly] to the reaction system .
5. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15
- Application Summary: Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, including “1-(4-Methoxyphenyl)-1H-pyrazole”, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme .
- Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
6. Bioreduction of 4-methoxyacetophenone
- Application Summary: “1-(4-Methoxyphenyl)-1H-pyrazole” is used in the bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol .
- Methods of Application: The study involved the use of L. senmaizuke as a whole-cell approach for the asymmetric bioreduction .
- Results: The results of this study were not provided in the source .
7. Asymmetric Oxidation of 1-(4-methoxyphenyl) Ethanol
- Application Summary: Enantiopure (S)-1-(4-methoxyphenyl) ethanol {(S)-MOPE} can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .
- Methods of Application: The biocatalytic resolution of racemic MOPE through asymmetric oxidation in the biphasic system has remained largely unexplored .
- Results: The biocatalytic asymmetric oxidation of MOPE with Acetobacter sp. CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantioselectivity, and the reaction efficiency was further enhanced by adding [ChCl][Gly] to the reaction system .
8. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15
- Application Summary: Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, including “1-(4-Methoxyphenyl)-1H-pyrazole”, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme .
- Methods of Application: The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
- Results: The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
9. Bioreduction of 4-methoxyacetophenone
- Application Summary: “1-(4-Methoxyphenyl)-1H-pyrazole” is used in the bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol .
- Methods of Application: The study involved the use of L. senmaizuke as a whole-cell approach for the asymmetric bioreduction .
- Results: The results of this study were not provided in the source .
安全和危害
未来方向
属性
IUPAC Name |
1-(4-methoxyphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATADCJHNNRIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481839 | |
| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1H-pyrazole | |
CAS RN |
35715-67-4 | |
| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

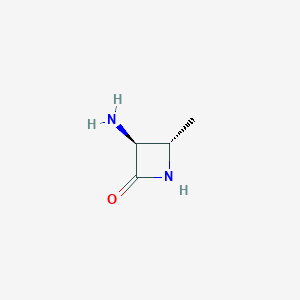
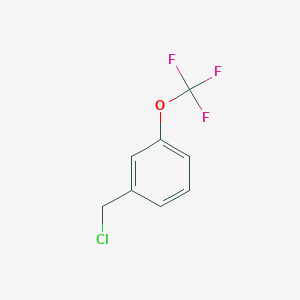
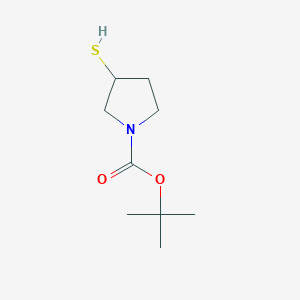
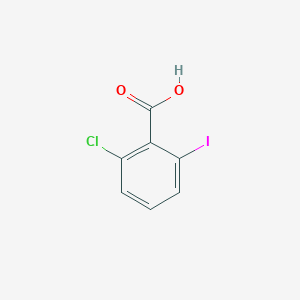
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)
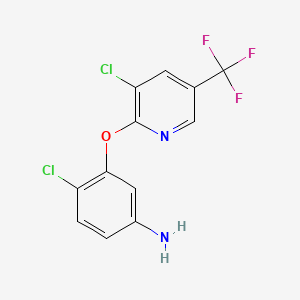
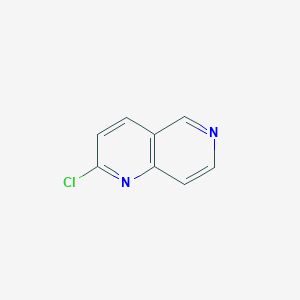
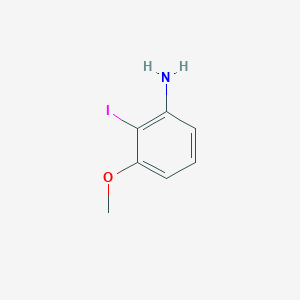
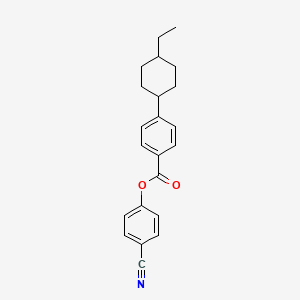
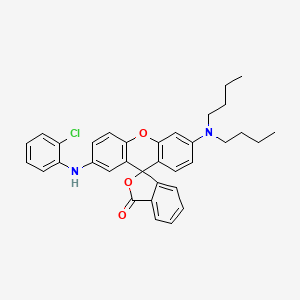
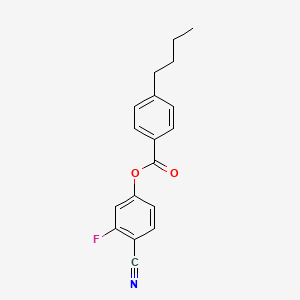
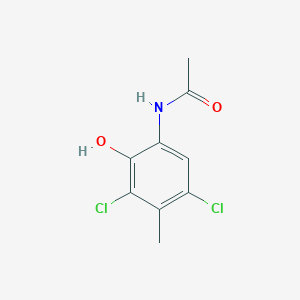
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
